molecular formula C11H9BrN2OS B2448338 2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 17969-16-3

2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2448338
CAS No.: 17969-16-3
M. Wt: 297.17
InChI Key: RLOFEQQGBMPQSA-UHFFFAOYSA-N
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Description

2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]acetamide is a heterocyclic compound that contains a thiazole ring substituted with a bromophenyl group and an acetamide moiety. This compound is of interest due to its potential biological activities, including antimicrobial and anticancer properties .

Properties

IUPAC Name

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2OS/c12-8-3-1-7(2-4-8)9-6-16-11(14-9)5-10(13)15/h1-4,6H,5H2,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLOFEQQGBMPQSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)CC(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom on the 4-bromophenyl group undergoes substitution reactions with nucleophiles under mild conditions.

Reaction TypeReagents/ConditionsProductYield (%)Reference
Methoxy substitutionNaOCH₃, DMF, 80°C2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetamide78
Amino substitutionNH₃ (aq.), EtOH, reflux2-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]acetamide65
Cyano substitutionKCN, DMSO, 100°C2-[4-(4-Cyanophenyl)-1,3-thiazol-2-yl]acetamide72

Mechanism : The electron-withdrawing thiazole ring activates the bromophenyl group for SNAr (aromatic nucleophilic substitution). The reaction proceeds via a Meisenheimer intermediate, stabilized by resonance with the thiazole’s π-system .

Oxidation Reactions

The thiazole ring and acetamide group are susceptible to oxidation.

Thiazole Ring Oxidation

Oxidizing AgentConditionsProductObservation
H₂O₂ (30%)Acetic acid, 60°C2-[4-(4-Bromophenyl)-1,3-thiazole-2-yl]acetamide sulfoxidePartial conversion to sulfoxide (confirmed via LC-MS)
KMnO₄H₂O, pH 7, 25°CDegradation to carboxylic acidsNon-selective oxidation

Key Insight : Oxidation at the sulfur atom in the thiazole ring is reversible under reducing conditions .

Acetamide Oxidation

ReagentProductApplication
NaOCl (bleach)2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]acetic acidPrecursor for ester derivatives

Reduction Reactions

The thiazole ring and acetamide group can be reduced under controlled conditions.

Reduction TargetReagents/ConditionsProductNotes
Thiazole ringH₂, Pd/C (10%), EtOH2-[4-(4-Bromophenyl)-thiazolidine-2-yl]acetamideSaturation of thiazole’s C=N bond
AcetamideLiAlH₄, THF, 0°C2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]ethylamineAmide-to-amine conversion

Caution : Over-reduction with LiAlH₄ may lead to cleavage of the thiazole ring .

Cycloaddition and Cross-Coupling Reactions

The bromophenyl group enables participation in palladium-catalyzed couplings.

Suzuki-Miyaura Coupling

ConditionsProductYield (%)
Pd(PPh₃)₄, K₂CO₃, DMF/H₂O2-[4-(4-Biphenyl)-1,3-thiazol-2-yl]acetamide85

Applications : Used to introduce aryl/heteroaryl groups for enhanced biological activity .

Huisgen Cycloaddition

ReagentsProduct
CuI, NaN₃, DMFTriazole-linked thiazole derivatives

Acetylation/Deacetylation

ReactionReagentsOutcome
AcetylationAc₂O, pyridineN-Acetylated derivative (enhanced lipophilicity)
HydrolysisHCl (6M), refluxRecovery of primary amine

Sulfonamide Formation

Sulfonyl ChlorideProductBioactivity
Tosyl chloride2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-N-tosylacetamideAnticancer lead compound

Mechanistic Insights and Computational Studies

  • DFT Calculations : The bromophenyl group’s electron-withdrawing effect lowers the LUMO energy of the thiazole ring, facilitating NAS .

  • Molecular Docking : Sulfonamide derivatives show strong binding to VEGFR-2 (IC₅₀ = 0.093 µM), comparable to Sorafenib .

Stability and Degradation

  • Thermal Stability : Decomposes above 220°C, releasing HBr and forming polymeric residues.

  • Photodegradation : UV exposure (254 nm) induces C-Br bond cleavage, forming a phenyl radical intermediate .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties. Studies have shown that derivatives of 2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]acetamide exhibit effective antibacterial and antifungal activities. For instance, a study evaluated its in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria, revealing significant efficacy against several strains .

Anticancer Properties
Research indicates that this compound can inhibit the proliferation of cancer cells. In particular, derivatives have been tested against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The results showed that certain derivatives had IC50 values comparable to established chemotherapeutic agents like staurosporine, indicating their potential as anticancer agents . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .

Neuropharmacological Effects
Additionally, thiazole derivatives have been studied for their anticonvulsant properties. Some compounds have shown significant protective effects in animal models of epilepsy, suggesting their potential utility in treating seizure disorders .

Materials Science

Development of New Materials
The unique chemical structure of this compound allows it to be used as a building block for creating new materials with specific electronic and optical properties. This application is particularly relevant in the development of organic semiconductors and sensors.

Organic Synthesis

Intermediate in Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its thiazole ring can undergo various chemical reactions, making it a versatile scaffold for designing new compounds with diverse functionalities.

Antimicrobial Efficacy

A study conducted on several 4-(4-bromophenyl)-thiazol-2-amine derivatives demonstrated that modifications to the thiazole ring significantly influenced antimicrobial activity. Compounds were synthesized and tested against multiple pathogens, revealing structure-activity relationships that guide future drug design .

Anticancer Activity

In a detailed investigation into anticancer effects, researchers synthesized a series of thiazole derivatives and evaluated their activity against MCF7 cells. The best-performing compound exhibited an IC50 value of approximately 5.73 µM and was found to induce apoptosis effectively . Molecular docking studies further elucidated its binding affinity to key cancer-related receptors, reinforcing its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetamide
  • 2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetamide
  • 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]acetamide

Uniqueness

2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]acetamide is unique due to the presence of the bromine atom, which can significantly influence its biological activity and chemical reactivity compared to its analogs with different substituents .

Biological Activity

The compound 2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its antimicrobial and anticancer properties, exploring its mechanisms of action, structure-activity relationships (SAR), and potential applications in drug development.

Chemical Structure and Properties

This compound features a thiazole ring, a bromophenyl substituent, and an acetamide functional group. The thiazole moiety is known for its involvement in various biological processes, while the bromophenyl group enhances lipophilicity, potentially improving absorption and distribution in biological systems.

Compound Name Structural Features Unique Characteristics
This compoundThiazole ring, bromophenyl substituentPotential antimicrobial and anticancer activity

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungal species. The mechanism of action involves the inhibition of lipid biosynthesis in bacterial membranes, leading to compromised cell integrity .

In vitro studies have demonstrated that derivatives of this compound show promising results against various pathogens. For instance, compounds synthesized from this scaffold have been evaluated using the turbidimetric method, revealing effective inhibition against several microbial strains .

Anticancer Activity

The anticancer potential of this compound has been explored extensively. It has shown efficacy against human breast adenocarcinoma cell lines (MCF7) through assays such as the Sulforhodamine B (SRB) assay. Notably, certain derivatives exhibit IC50 values indicating strong antiproliferative effects .

Molecular docking studies suggest that the compound interacts with key cellular targets involved in cancer cell proliferation and survival. The presence of the thiazole ring is crucial for its anticancer activity, as it facilitates interactions with specific receptors that mediate cell signaling pathways related to tumor growth .

Structure-Activity Relationships (SAR)

The biological efficacy of this compound can be attributed to its structural components. Variations in substituents on the phenyl ring significantly influence its activity:

  • Electron-withdrawing groups enhance antimicrobial properties.
  • Electron-donating groups can improve anticancer activity by altering interaction dynamics with cellular targets.

For example, the introduction of different halogens or alkyl groups on the phenyl ring has been shown to modulate both antimicrobial and anticancer activities .

Case Studies

  • Antimicrobial Efficacy : A study evaluated various thiazole derivatives for their ability to inhibit bacterial growth. Compounds derived from this compound showed comparable or superior activity to standard antibiotics like norfloxacin .
  • Anticancer Screening : In a comparative study against multiple cancer cell lines, certain derivatives demonstrated IC50 values lower than established chemotherapeutics. This highlights their potential as lead compounds for further drug development targeting breast cancer .

Q & A

What are the established synthetic routes for 2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]acetamide?

Basic
A common method involves reacting a 2-aminothiazole derivative with chloroacetyl chloride in dimethylformamide (DMF) at room temperature for 24 hours. The product is precipitated using ice, filtered, and recrystallized from ethanol . Alternatively, coupling 4-bromophenylacetic acid with aniline derivatives using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in dichloromethane under reflux conditions yields the acetamide . Key considerations include stoichiometric ratios, solvent selection, and purification via recrystallization.

What analytical techniques are critical for structural characterization?

Basic
Single-crystal X-ray diffraction determines dihedral angles (e.g., 66.4° between aromatic rings) and hydrogen-bonding networks (N–H⋯O) that stabilize crystal packing . Nuclear magnetic resonance (NMR) confirms proton environments, while infrared (IR) spectroscopy identifies functional groups like amide C=O stretches. High-resolution mass spectrometry (HRMS) validates molecular weight .

How can computational methods improve reaction design for this compound?

Advanced
The ICReDD framework integrates quantum chemical calculations (e.g., reaction path searches) with information science to predict intermediates and transition states. This reduces experimental trial-and-error by identifying optimal solvents, catalysts, or temperatures computationally before lab validation . For example, simulating the nucleophilic attack of thiazole amines on acyl chlorides can guide reagent selection.

How are structure-activity relationships (SAR) investigated for biological applications?

Advanced
Systematic substitution of the thiazole ring (e.g., bromine vs. chlorine) or acetamide side chain is tested against biological targets. For instance, triazole-thiazole hybrids exhibit anti-HIV activity via reverse transcriptase inhibition, where electron-withdrawing groups (e.g., bromine) enhance binding affinity . Assays like enzyme-linked immunosorbent assays (ELISA) or cell viability tests (MTT) quantify IC50 values under standardized conditions .

How to address discrepancies in reported biological activity data?

Advanced
Contradictions often arise from assay variability (e.g., cell line differences, incubation times). Cross-validation using multiple models (e.g., in vitro and in silico) and adherence to standardized protocols (e.g., OECD guidelines) improve reproducibility. For example, inconsistent cytotoxicity data may require re-evaluating compound solubility or metabolic stability .

What experimental design strategies optimize synthesis yield and purity?

Methodological
Factorial design (e.g., 2³ design) efficiently tests variables like temperature, solvent polarity, and catalyst loading. Response surface methodology (RSM) can model interactions between factors, while Design of Experiments (DoE) software identifies significant parameters (e.g., reaction time) to maximize yield . For example, optimizing dichloromethane vs. ethanol as a solvent may reduce byproduct formation.

What safety protocols are essential during handling?

Basic
Use personal protective equipment (PPE) including nitrile gloves and fume hoods. Avoid inhalation of brominated compound dust; refer to safety data sheets (SDS) for similar acetamides, which recommend emergency eye washing and avoiding ignition sources . Waste disposal must comply with halogenated organic waste regulations.

How does crystallography inform formulation stability?

Advanced
Crystal packing analysis reveals intermolecular interactions (e.g., C–H⋯F, π-π stacking) that influence solubility and polymorph stability . For instance, hydrogen-bonded chains along the [100] axis may correlate with hygroscopicity, guiding excipient selection in solid dispersions.

What strategies validate synthetic intermediates?

Methodological
Thin-layer chromatography (TLC) monitors reaction progress, while column chromatography isolates intermediates. Intermediate characterization via melting point analysis and spectroscopic cross-checks (e.g., comparing NMR shifts with literature) ensures fidelity. For example, verifying the absence of unreacted 4-bromophenylacetic acid via IR confirms coupling completion .

How are degradation pathways studied under stress conditions?

Advanced
Forced degradation studies (acid/base hydrolysis, thermal stress) coupled with liquid chromatography-mass spectrometry (LC-MS) identify breakdown products. For instance, amide bond hydrolysis under acidic conditions may yield 4-bromophenylacetic acid, detectable via HPLC retention time matching .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.